molecular formula C9H8FN B2866628 4-fluoro-3-methyl-1H-indole CAS No. 1011484-22-2

4-fluoro-3-methyl-1H-indole

Cat. No.: B2866628
CAS No.: 1011484-22-2
M. Wt: 149.168
InChI Key: XZHNRJJOZMNBDT-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-indole (C₉H₈FN) is a halogenated indole derivative featuring a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring. Key structural identifiers include:

  • SMILES: CC₁=CNC₂=C₁C(=CC=C₂)F
  • InChIKey: XZHNRJJOZMNBDT-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 127.2 Ų ([M+H]⁺) to 141.1 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

4-fluoro-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNRJJOZMNBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazines and ketones under acidic conditions . For this compound, the starting materials would include 4-fluorophenylhydrazine and a suitable methyl ketone. The reaction typically requires heating and the presence of an acid catalyst such as hydrochloric acid or acetic acid.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated methylindole . This method allows for greater control over the substitution pattern on the indole ring and can be performed under milder conditions compared to the Fischer synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to increase efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides for reducing the fluorine atom.

Major Products

    Nitration: 4-Fluoro-3-methyl-5-nitro-1H-indole.

    Oxidation: 4-Fluoro-3-carboxy-1H-indole or 4-fluoro-3-formyl-1H-indole.

    Reduction: this compound derivatives with reduced fluorine content.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

Compounds with varying 4-position substituents demonstrate distinct physical and chemical properties:

Compound 4-Substituent 3-Substituent Melting Point (°C) Yield (%) Key Observations
4-Fluoro-3-methyl-1H-indole F Methyl N/A N/A Moderate CCS, hydrophobic methyl enhances lipophilicity
4-Fluoro-3-(methoxymethyl)-1H-indole F Methoxymethyl 68–69 88 Higher polarity due to methoxy group; lower melting point than methoxy-substituted analogs
4-Chloro-3-(methoxymethyl)-1H-indole Cl Methoxymethyl 61–63 82 Chlorine increases molecular weight but reduces melting point compared to fluoro analog
4-Methoxy-3-(methoxymethyl)-1H-indole OMe Methoxymethyl 101–102 89 Methoxy group enhances polarity and melting point

Key Insight : Fluorine’s electron-withdrawing nature and small size result in lower melting points compared to bulkier substituents like methoxy. Chlorine, though larger, may disrupt crystal packing, further reducing melting points.

Substituent Effects at the 3-Position

The 3-position’s substituent significantly impacts reactivity and intermolecular interactions:

Compound 3-Substituent Key Observations
This compound Methyl Hydrophobic; may enhance membrane permeability in biological systems
3-(1-Benzyl-4-fluoro-1H-indol-3-yl)methanol Hydroxymethyl Polar hydroxyl group enables hydrogen bonding; synthesized via reduction of aldehyde intermediates
7-Chloro-3-(difluoromethyl)-1H-indole Difluoromethyl Electron-withdrawing CF₂H group increases acidity; used in agrochemicals

Key Insight : Methyl groups favor lipophilicity, while polar substituents (e.g., hydroxymethyl) enhance solubility and intermolecular interactions. Difluoromethyl groups introduce unique electronic effects, influencing reactivity in synthetic applications.

Biological Activity

4-Fluoro-3-methyl-1H-indole is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the fourth position and a methyl group at the third position of the indole ring. This compound has gained attention due to its diverse biological activities, particularly in medicinal chemistry and drug development. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8FN\text{C}_9\text{H}_8\text{F}\text{N}

This structure allows for various electrophilic substitutions and nucleophilic reactions, enhancing its reactivity and biological activity. The presence of the fluorine atom increases the compound's electrophilicity, facilitating interactions with biological targets, such as enzymes and receptors involved in various cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it affects various cancer cell lines, demonstrating potential as a candidate for developing new anticancer agents. The unique substitution pattern may enhance its ability to interact with biological targets related to cancer progression.

Antimicrobial and Antiviral Effects

Indole derivatives, including this compound, have been reported to possess antimicrobial and antiviral properties. These compounds can inhibit the replication of certain viruses and exhibit activity against various bacterial strains.

The molecular mechanisms underlying the biological activities of this compound involve:

  • Binding Interactions : The compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit or activate specific enzymes, affecting biochemical pathways crucial for cell survival and proliferation.
  • Gene Expression Modulation : The compound can alter gene expression profiles, impacting cellular metabolism and function .

Study on Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values ranging from 5 µg/mL to 15 µg/mL depending on the bacterial species tested.

Summary of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AnticancerInduces apoptosis in cancer cellsIC50: 10 - 20 µM
AntimicrobialInhibits growth of bacterial strainsMIC: 5 - 15 µg/mL
AntiviralInhibits viral replicationNot specified
Enzyme InteractionModulates enzyme activityNot specified

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